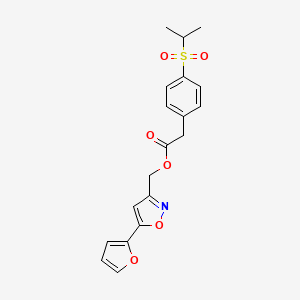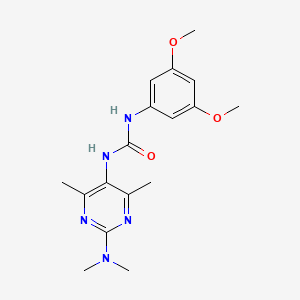
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, commonly known as DFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. DFA-1 is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Structural Aspects and Properties
- Structural Study of Amide Containing Isoquinoline Derivatives : Research by Karmakar, A. et al. (2007) examined structural aspects of amide-containing isoquinoline derivatives, similar to N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide. These compounds, upon treatment with various acids, can form gels or crystalline solids. Their study also revealed interesting fluorescence emission properties in different states, offering insights into potential applications in fluorescence-based assays or materials science (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Antimicrobial Properties
- Antimicrobial and Hemolytic Activity of Morpholinyl Phenyl Acetamide Derivatives : Gul, S. et al. (2017) synthesized a series of compounds including morpholinyl phenyl acetamide derivatives, which displayed significant antimicrobial activity. This suggests the potential of this compound in antimicrobial applications (Gul, S. et al., 2017).
Chemical Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The synthesis and structural analysis of related compounds, as conducted by Ping, Z. (2007), provide valuable insights into the chemical properties and potential applications of this compound in various fields, such as material science and pharmaceuticals (Ping, Z., 2007).
Potential in Drug Discovery and Photovoltaic Efficiency
- Molecular Docking and Biological Potentials : Mehta, S. et al. (2019) explored the molecular docking and biological potentials of acetamide derivatives, demonstrating their significance in drug discovery. The study's approach can be applied to this compound for assessing its potential in therapeutic applications (Mehta, S. et al., 2019).
- Spectroscopic and Quantum Mechanical Studies : Mary, Y. et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, indicating the potential of such compounds in photovoltaic efficiency modeling. This could hint at the possible applications of this compound in the field of renewable energy (Mary, Y. et al., 2020).
Biodegradation and Environmental Impact
- Biodegradation Study of Similar Compounds : Lee, H. & Kim, D.-U. (2022) investigated the biodegradation of alachlor, a chloroacetanilide herbicide, providing insights into the environmental impact and degradation pathways of related compounds like this compound (Lee, H. & Kim, D.-U., 2022).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVPGCXYKAQCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)






![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

